molecular formula C18H20N4O5 B2930440 N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline CAS No. 866151-00-0

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline

Cat. No.: B2930440
CAS No.: 866151-00-0
M. Wt: 372.381
InChI Key: IMADVXJZSHNWTC-UHFFFAOYSA-N
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Description

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline is a complex organic compound characterized by the presence of a morpholine ring substituted with dimethyl groups, a phenyl ring, and a dinitroaniline moiety

Scientific Research Applications

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylmorpholine, which is then reacted with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include diamino derivatives, nitro derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a morpholine ring, phenyl ring, and dinitroaniline moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-12-10-20(11-13(2)27-12)15-8-6-14(7-9-15)19-18-16(21(23)24)4-3-5-17(18)22(25)26/h3-9,12-13,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMADVXJZSHNWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)NC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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